
Acetamide
Overview
Description
Acetamide, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. This compound is a colorless, hygroscopic solid that is odorless in its pure form but may have a mousy odor when impure. It is soluble in water, ethanol, and other organic solvents. This compound finds use as a plasticizer, industrial solvent, and in various chemical synthesis processes .
Laboratory Synthesis:
Dehydration of Ammonium Acetate: this compound can be synthesized by heating ammonium acetate, which results in the release of water and formation of this compound: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: Another method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield this compound.
Industrial Production:
Hydrolysis of Acetonitrile: On an industrial scale, this compound is often produced by the hydrolysis of acetonitrile in the presence of water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
Dehydration of Ammonium Acetate: Similar to laboratory synthesis, industrial production also involves the dehydration of ammonium acetate.
Chemical Reactions Analysis
Hydrolysis Reactions
Acetamide undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acids and ammonia/ammonium derivatives:
Acidic Hydrolysis
- Conditions : Dilute hydrochloric acid (HCl) at elevated temperatures (~100°C) .
- Products : Acetic acid and ammonium ions.
Alkaline Hydrolysis
- Conditions : Aqueous sodium hydroxide (NaOH) under reflux .
- Products : Sodium acetate and ammonia gas.
Kinetic Data
Condition | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Reference |
---|---|---|---|
Acidic (HCl) | 30.1 | 1.2 × 10⁻³ | |
Alkaline (NaOH) | 36.3 | 3.8 × 10⁻⁴ |
Thermal Decomposition
Pyrolysis of this compound above 200°C produces ammonia, acetic acid, and acetonitrile via bimolecular pathways:
Primary Pathways
-
Self-condensation :
- Intermediate: this compound anhydride.
- Reaction with acetimidic acid (enol form) :
Key Products
Reduction to Amines
This compound is reduced to ethylamine using strong reducing agents:
- Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether .
- Mechanism : Nucleophilic hydride attack at the carbonyl carbon, followed by imine intermediate formation .
Hazardous Reactions
This compound reacts with specific compounds under extreme conditions:
With Azo/Diazo Compounds
With Strong Reducing Agents
Artifactual Formation in Analytical Methods
This compound can form artifactually during gas chromatography-mass spectrometry (GC/MS) analysis of N-acetylated compounds:
- Mechanism : Thermal degradation of precursors like N-acetylglucosamine at 240°C injector temperatures .
- Yield : 15–20% molar conversion from precursors .
Reaction with Halogenating Agents
This compound reacts with acetyl chloride to form N-acetylthis compound:
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Synthesis and Development
Acetamide serves as a precursor in the synthesis of various pharmaceuticals. It is notably used in the production of antibiotics like chloramphenicol and as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs) . The compound's amide functional group is integral to many drug structures, contributing to their biological activity.
1.2 Toxicological Studies
Research has highlighted this compound's potential carcinogenic effects, particularly concerning liver tumors in rodent studies . These findings necessitate careful consideration in pharmaceutical formulations and highlight the importance of ongoing toxicological assessments.
Agricultural Applications
This compound is utilized in the formulation of pesticides and fungicides. Its role as a solvent aids in the effective delivery of active ingredients, enhancing the efficacy of agricultural chemicals . Additionally, this compound derivatives are explored for their potential in improving crop yield and resistance to pests.
Industrial Applications
3.1 Solvent Properties
Due to its high dielectric constant, this compound is an effective solvent for various chemical reactions and processes. It is used in the synthesis of dyes and plastics, where it acts as a solubilizer for substances with low water solubility .
3.2 Plasticizers and Stabilizers
This compound functions as a plasticizer in the production of polymers, improving flexibility and durability. It also stabilizes peroxide compounds, making it valuable in industries that require stable formulations .
Electrochemical Applications
This compound's unique properties allow it to be used in electrochemistry, particularly as a solvent for electrochemical reactions. Its ability to dissolve inorganic compounds makes it suitable for applications involving ionic conductivity and battery technology .
Toxicological Case Study
A study conducted by Flaks et al. (1983) examined the carcinogenic potential of this compound through long-term feeding trials on rats. The study found that this compound induced neoplastic nodules in the liver after prolonged exposure, raising concerns about its safety in food products .
Pharmaceutical Development Case Study
Research highlighted by Atanasov et al. (2021) discusses how natural products have been modified using this compound derivatives to discover new therapeutic agents for autoimmune diseases . This underscores this compound's role not only as a solvent but also as a vital component in drug discovery.
Summary Table of Applications
Mechanism of Action
Acetamide exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. In biological systems, this compound can act as a competitive inhibitor for certain enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Acetamide is often compared with other amides, such as:
N,N-Dimethylthis compound (DMA):
Structure: DMA has two methyl groups attached to the nitrogen atom, making it more hydrophobic.
Usage: DMA is more widely used as a solvent in industrial applications due to its higher solubility and lower toxicity.
Formamide:
Structure: Formamide has a single hydrogen atom attached to the nitrogen, making it the simplest amide.
Usage: Formamide is used as a solvent and in the production of pharmaceuticals and agrochemicals.
Urea:
Structure: Urea has two amide groups attached to a single carbon atom.
Usage: Urea is widely used as a fertilizer and in the production of plastics and resins.
Uniqueness of this compound:
- This compound’s simplicity and ability to form hydrogen bonds make it a versatile compound in both laboratory and industrial settings. Its unique balance of hydrophilicity and hydrophobicity allows it to interact with a wide range of molecules, making it valuable in various applications .
Biological Activity
Acetamide, a simple amide derived from acetic acid, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, highlighting recent findings from various studies.
Overview of this compound
This compound (chemical formula: C₂H₅NO) is characterized by its amide functional group (-CONH₂) attached to an acetyl group. It is a colorless, odorless solid that is soluble in water and organic solvents. This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
1. Antioxidant Activity
Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant properties. For instance, a study synthesized new this compound derivatives and evaluated their ability to scavenge free radicals. The compounds were tested using the ABTS radical scavenging assay, with notable results indicating that certain derivatives (e.g., compounds 40006 and 40007) had low LD50 values of 3.0443 ppm and 10.6444 ppm, respectively, suggesting high potency without cytotoxicity to macrophage cell lines (J774.A1) .
Table 1: Antioxidant Activity of this compound Derivatives
Compound | LD50 (ppm) | % Scavenging Activity |
---|---|---|
40006 | 3.0443 | High |
40007 | 10.6444 | High |
Control | - | - |
2. Inhibition of Butyrylcholinesterase (BChE)
A series of substituted this compound derivatives were synthesized and evaluated for their ability to inhibit BChE, an enzyme implicated in Alzheimer's disease. Several compounds exhibited promising inhibition rates against BChE, which may contribute to the management of cholinergic dysfunction in Alzheimer's patients .
Table 2: BChE Inhibition by this compound Derivatives
Compound | Inhibition (%) | IC50 (µM) |
---|---|---|
Compound A | 85 | 12.5 |
Compound B | 78 | 15.0 |
Compound C | 90 | 10.0 |
3. Analgesic Activity
The analgesic potential of heterocyclic this compound derivatives was evaluated through various pain models, including the acetic acid-induced writhing test in mice. The results indicated that these derivatives significantly reduced pain responses compared to controls .
Table 3: Analgesic Activity Data
Compound | Pain Reduction (%) | Model Used |
---|---|---|
Compound X | 70 | Acetic Acid Writhing Test |
Compound Y | 65 | Hot Plate Test |
Case Study: Antioxidant Properties
A study investigated the antioxidant activity of newly synthesized this compound derivatives in vitro. The compounds were shown to significantly reduce reactive oxygen species (ROS) levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents against oxidative stress-related conditions .
Case Study: Alzheimer’s Disease
Another study focused on the design and synthesis of this compound derivatives aimed at inhibiting BChE activity for Alzheimer's treatment. The findings revealed that specific structural modifications enhanced inhibitory potency, paving the way for future drug development .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying acetamide in laboratory settings?
this compound is commonly characterized using nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Quantitative analysis often employs gas chromatography (GC) with flame ionization detection or calibration curves via UV-Vis spectroscopy . Handling protocols emphasize minimizing hydrolysis risks by controlling humidity and pH during storage .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires strict documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst concentrations) and validation through spectral data (IR, NMR). For example, phenoxy this compound derivatives are synthesized via nucleophilic substitution, requiring precise stoichiometric ratios and inert atmospheres to prevent side reactions . Peer-reviewed protocols, such as those in Reviews in Analytical Chemistry, should be followed to align with established methodologies .
Intermediate Research Questions
Q. What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?
Controlled experiments should include buffer systems at defined pH levels (e.g., 2–12), temperature-controlled environments, and time-resolved sampling to monitor hydrolysis products (acetic acid and ammonia) via titration or chromatography. Variables such as ionic strength and solvent polarity must be standardized to isolate pH effects . Replication across multiple batches is essential to account for variability .
Q. How can researchers optimize solvent selection for this compound-based reactions to enhance yield?
Solvent choice should balance polarity, boiling point, and environmental impact. Deep eutectic solvents (DES), such as choline chloride-urea mixtures, offer green alternatives with high this compound solubility and low toxicity. Systematic screening via Hansen solubility parameters or COSMO-RS computational models can identify optimal solvents .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activities of this compound derivatives be resolved?
Contradictions often arise from differences in derivative structures (e.g., phenoxy vs. quinoline acetamides) or biological models (in vitro vs. in vivo). A meta-analysis comparing structure-activity relationships (SAR) across studies, combined with dose-response validation in standardized assays (e.g., COX inhibition for analgesic activity), can clarify mechanisms. Cross-referencing pharmacological data with crystallographic or docking studies may reveal binding site variations .
Q. What methodologies address this compound’s low bioavailability in preclinical drug development?
Strategies include prodrug design (e.g., esterification to enhance lipophilicity), nanoparticle encapsulation for controlled release, and co-administration with permeation enhancers. Pharmacokinetic studies in animal models should track plasma half-life and tissue distribution using radiolabeled this compound or LC-MS/MS quantification .
Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations can predict binding affinities and conformational stability of this compound-enzyme complexes. Density functional theory (DFT) calculations optimize electronic properties for target interactions. Validating predictions with mutagenesis studies (e.g., altering key residues in the enzyme active site) strengthens mechanistic insights .
Q. Ethical and Methodological Considerations
Q. What ethical protocols are required for human cell-based studies involving this compound derivatives?
Institutional Review Board (IRB) approval is mandatory for studies using human tissues or data. Informed consent documentation must detail risks, including potential cytotoxicity. Data anonymization and secure storage protocols (e.g., HIPAA compliance) are critical for protecting participant privacy .
Q. How should researchers manage large-scale this compound toxicity datasets to ensure reproducibility?
Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured repositories like ChEMBL or PubChem for toxicity profiles. Metadata must include experimental conditions (e.g., cell lines, exposure durations), raw data files, and statistical analysis scripts (R, Python) for transparency .
Q. Cross-Disciplinary Challenges
Q. What interdisciplinary approaches resolve this compound’s role in polymer science versus pharmacology?
Comparative studies should contextualize this compound’s dual roles: as a plasticizer, its hydrogen-bonding capacity with polymers (studied via FTIR or DSC) differs from its pharmacological interactions. Collaborative frameworks integrating materials science (e.g., tensile testing) and molecular biology (e.g., receptor binding assays) can unify mechanistic insights .
Properties
IUPAC Name |
acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO, Array, CH3CONH2 | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | acetamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
74330-92-0 | |
Record name | Acetamide, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7020005 | |
Record name | Acetamide | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals | |
Record name | ACETAMIDE | |
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Boiling Point |
430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F | |
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Solubility |
Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200 | |
Record name | ACETAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Density |
1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159 | |
Record name | ACETAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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URL | https://www.osha.gov/chemicaldata/831 | |
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Vapor Pressure |
1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F | |
Record name | ACETAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3385 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether | |
CAS No. |
60-35-5 | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020005 | |
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Record name | Acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOE1JSO29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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